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Compound of Interest

Compound Name: Triethylamine hydrobromide

Cat. No.: B1225073 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of spectroscopic techniques for the confirmation of

triethylamine hydrobromide formation, a common salt resulting from the neutralization of

triethylamine with hydrobromic acid or as a byproduct in various organic syntheses. We present

key experimental data, detailed protocols, and a visual workflow to aid in the unambiguous

identification of this product.

Spectroscopic Data Summary
The formation of triethylamine hydrobromide from triethylamine results in distinct changes in

their respective spectroscopic signatures. The protonation of the nitrogen atom in triethylamine

to form the triethylammonium cation is the key event that is readily observed. Below is a

summary of the expected spectroscopic data for both the starting material and the product.
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Spectroscopic

Technique

Triethylamine

(Starting Material)

Triethylamine

Hydrobromide

(Product)

Key Observations for

Product

Confirmation

Infrared (IR)

Spectroscopy

C-H stretching:

~2800-3000 cm⁻¹C-N

stretching: ~1000-

1200 cm⁻¹

N⁺-H stretching:

Broad band at ~2400-

2700 cm⁻¹[1]C-H

stretching: ~2800-

3000 cm⁻¹C-N

stretching: ~1000-

1200 cm⁻¹

Appearance of a

broad and strong N⁺-

H stretching band,

which is absent in the

starting material. This

is a definitive indicator

of salt formation.[1]

¹H NMR Spectroscopy

(in D₂O)

Quartet (~2.5 ppm, -

CH₂-)Triplet (~1.0

ppm, -CH₃)

Quartet (~3.1 ppm, -

CH₂-)[1]Triplet (~1.2

ppm, -CH₃)[1]

Downfield shift of both

the quartet and triplet

signals upon

protonation of the

nitrogen atom,

indicating a change in

the electronic

environment.

¹³C NMR

Spectroscopy

-CH₂- signal-CH₃

signal

-CH₂- signal-CH₃

signal

Chemical shifts of the

carbon atoms in the

ethyl groups will be

influenced by the

protonation state of

the nitrogen.[1]

Mass Spectrometry

(ESI-MS, Positive

Mode)

M+H⁺ peak at m/z

102.13

Prominent peak for

the triethylammonium

cation ([Et₃NH]⁺) at

m/z 102.13[1]

Both the free base

and the salt will show

the same cation in

positive ion mode ESI-

MS. However, in

conjunction with other

techniques, it confirms

the cationic part of the

salt.
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Mass Spectrometry

(GC-MS)

Molecular ion peak

(M⁺) at m/z

101.12Major fragment

at m/z 86 (loss of a

methyl group)[1]

Direct analysis is

challenging due to the

non-volatile nature of

the salt. Thermal

decomposition in the

GC inlet may yield

triethylamine, showing

the same spectrum as

the free base.[1]

GC-MS is not ideal for

direct confirmation of

the salt but can

identify the parent

amine if the salt

decomposes.

Experimental Protocols
General Synthesis of Triethylamine Hydrobromide
This protocol describes a straightforward acid-base neutralization reaction to produce

triethylamine hydrobromide.

Materials:

Triethylamine

Hydrobromic acid (HBr), aqueous solution (e.g., 48%)

Anhydrous acetone[1]

Ice bath

Magnetic stirrer and stir bar

Büchner funnel and filter paper

Procedure:

In a flask, dissolve a known amount of triethylamine in anhydrous acetone.

Cool the flask in an ice bath with continuous stirring.
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Slowly add an equimolar amount of hydrobromic acid dropwise to the cooled triethylamine

solution.

A white precipitate of triethylamine hydrobromide will form.

Continue stirring in the ice bath for an additional 30 minutes to ensure complete precipitation.

Collect the solid product by vacuum filtration using a Büchner funnel.

Wash the precipitate with a small amount of cold, anhydrous acetone to remove any

unreacted starting materials.

Dry the product under vacuum to obtain pure triethylamine hydrobromide.

Spectroscopic Analysis
Infrared (IR) Spectroscopy:

Prepare a KBr pellet of the dried triethylamine hydrobromide or acquire the spectrum

using an ATR-FTIR spectrometer.

Record the spectrum over the range of 4000-400 cm⁻¹.

Compare the obtained spectrum with that of the starting triethylamine, looking for the

characteristic broad N⁺-H stretching band between 2400-2700 cm⁻¹.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Dissolve a small sample of the product in a suitable deuterated solvent, such as D₂O.[1]

Acquire ¹H and ¹³C NMR spectra.

Analyze the chemical shifts, multiplicities, and integrations of the signals and compare them

to the spectrum of triethylamine to confirm the downfield shift upon salt formation.[1]

Mass Spectrometry (ESI-MS):

Dissolve a small amount of the product in a suitable solvent (e.g., methanol/water).
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Infuse the solution into the ESI-MS instrument.

Acquire the mass spectrum in positive ion mode.

Confirm the presence of the triethylammonium cation at m/z 102.13.[1]

Experimental Workflow and Logic
The following diagram illustrates the logical workflow for the synthesis and spectroscopic

confirmation of triethylamine hydrobromide.

Synthesis

Spectroscopic Analysis Confirmation of Formation

Triethylamine + HBr Acid-Base Reaction
(Anhydrous Acetone, 0°C)

Triethylamine Hydrobromide
(Precipitate)

IR Spectroscopy

NMR Spectroscopy
(¹H and ¹³C)

ESI-MS

Appearance of
N⁺-H Stretch

Downfield Shift of
-CH₂- and -CH₃

Detection of
[Et₃NH]⁺ Cation

Click to download full resolution via product page

Caption: Workflow for the synthesis and spectroscopic confirmation of triethylamine
hydrobromide.

Alternative Considerations
In reaction mixtures where triethylamine is used as a base to scavenge HBr, direct analysis of

the crude product mixture by the techniques described above can confirm the in-situ formation
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of triethylamine hydrobromide. For instance, in the synthesis of phenylboronic acid esters

where triethylamine is used, the salt can be identified as a byproduct.[2]

It is important to note that while ESI-MS will show the triethylammonium cation for both the free

base and the salt, the combination with IR and NMR spectroscopy provides unequivocal

evidence of the salt's formation.[3] The absence of the N⁺-H stretch in the IR spectrum and the

upfield chemical shifts in the NMR spectrum would indicate the presence of the unreacted free

base, triethylamine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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